molecular formula C13H13N5O2 B3599649 ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE

ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE

Cat. No.: B3599649
M. Wt: 271.27 g/mol
InChI Key: VOQUKTGEJCMGRA-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer properties, specifically targeting VEGFR-2 kinase .


Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by different spectral data and elemental analyses .


Chemical Reactions Analysis

The reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent afforded [1,2,4]-triazolo[4,3-a]quinoxaline .

Mechanism of Action

The mechanism of action of these compounds is believed to involve the inhibition of VEGFR-2, a receptor critically involved in cancer angiogenesis .

Future Directions

Future research could focus on further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . Additionally, the design and synthesis of new derivatives with the same essential structural features of the reported hit compound and almost the same binding mode could be a promising direction .

Properties

IUPAC Name

ethyl 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-20-11(19)7-14-12-13-17-15-8-18(13)10-6-4-3-5-9(10)16-12/h3-6,8H,2,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQUKTGEJCMGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC2=CC=CC=C2N3C1=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE
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ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE
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ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE
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ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE
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ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE
Reactant of Route 6
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ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE

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